



Application Notes and Protocols: Boc-PEG4-C2-NHS Ester for Bioconjugation

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Compound of Interest		
Compound Name:	Boc-PEG4-C2-NHS ester	
Cat. No.:	B8106497	Get Quote

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Introduction

Boc-PEG4-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This reagent features three key components: a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.

The NHS ester enables covalent linkage to primary amines on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, forming a stable amide bond.[3][4][5] The PEG4 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[6][7] The Boc protecting group provides an orthogonal handle for subsequent chemical modifications after the initial conjugation, allowing for multi-step synthesis of complex bioconjugates.[6]

Chemical Properties and Reaction Mechanism

Boc-PEG4-C2-NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This reaction is highly selective for primary amines at a physiological to slightly alkaline pH.[8]



Key Reaction Parameters

The efficiency of the bioconjugation reaction with **Boc-PEG4-C2-NHS ester** is influenced by several critical parameters, which are summarized in the table below.



Parameter	Recommended Conditions	Notes
рН	7.2 - 8.5[4][8]	The optimal pH for the reaction is between 8.3 and 8.5.[9] At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[8][9]
Buffer	Phosphate, Borate, or Bicarbonate buffers	Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[8] [9][10]
Temperature	4°C to Room Temperature (20- 25°C)	The reaction can be performed at room temperature for 30-60 minutes or on ice for 2 hours. [10] Lower temperatures can help to minimize hydrolysis of the NHS ester.[8]
Solvent	DMSO or DMF	Boc-PEG4-C2-NHS ester is often dissolved in an anhydrous water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3] [6][9] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[10]



Molar Excess	5- to 20-fold molar excess of NHS ester over the biomolecule	The optimal molar ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. A 20-fold molar excess is a common starting point for protein labeling.[10] For monolabeling, an 8-fold excess is often a good empirical starting point. [9]
Reaction Time	30 minutes to 2 hours at room temperature, or overnight at 4°C[4][6]	The reaction time should be optimized based on the reactivity of the biomolecule and the desired level of conjugation.

Experimental Protocols Protocol 1: General Procedure for Protein Labeling

This protocol provides a general workflow for the conjugation of **Boc-PEG4-C2-NHS ester** to a protein.

- Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3). Ensure the buffer is free of any primary amine-containing substances.[8][9]
- Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a final
 concentration of 1-10 mg/mL.[10] If the protein solution contains any interfering substances,
 perform a buffer exchange using dialysis or a desalting column.[10]
- NHS Ester Solution Preparation: Immediately before use, dissolve the Boc-PEG4-C2-NHS
 ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10] The NHS ester is
 moisture-sensitive, so do not prepare stock solutions for long-term storage.[10]



- Reaction Initiation: Add the calculated amount of the Boc-PEG4-C2-NHS ester stock solution to the protein solution with gentle mixing. A common starting point is a 20-fold molar excess of the NHS ester.[10]
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[10]
- Reaction Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer such as Tris-HCl can be added to a final concentration of 20-50 mM.
- Purification: Remove excess, unreacted Boc-PEG4-C2-NHS ester and the NHS byproduct from the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][10]

Protocol 2: Two-Step Conjugation Utilizing the Boc Protecting Group

This protocol outlines a general strategy for a two-step conjugation, first reacting the NHS ester with a biomolecule, followed by deprotection of the Boc group to reveal a primary amine for subsequent modification.

Step 1: Initial Bioconjugation

• Follow steps 1-7 of Protocol 1 to conjugate the **Boc-PEG4-C2-NHS ester** to the first biomolecule.

Step 2: Boc Deprotection

- After purification, treat the Boc-protected conjugate with a deprotection solution, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group and expose the terminal amine.[6] The specific conditions and reaction time for deprotection should be optimized for the particular conjugate.
- Remove the deprotection reagent and byproducts, often by evaporation or precipitation followed by purification.

Step 3: Secondary Conjugation



 The newly exposed primary amine on the PEG linker can now be used for a second conjugation reaction, for example, with another NHS ester-functionalized molecule or other amine-reactive chemistry.

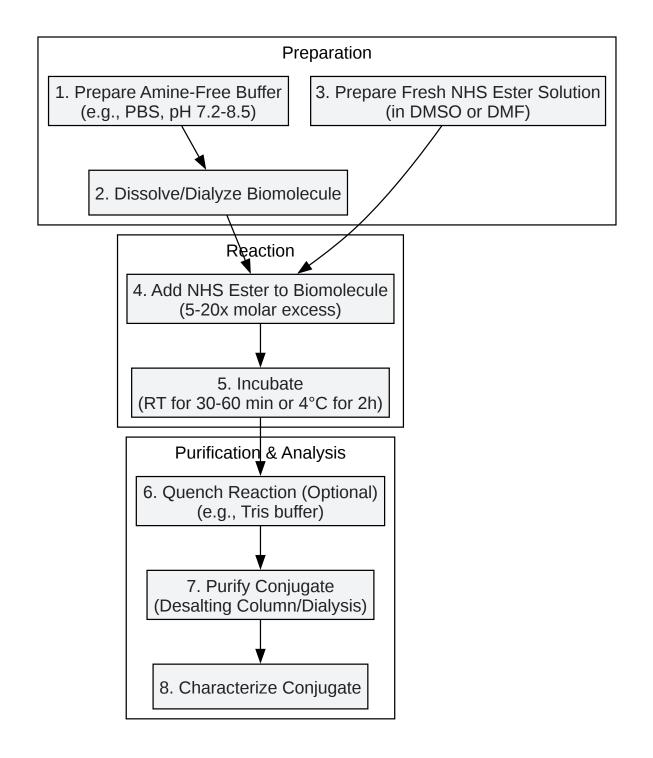
Visualizations



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Caption: Reaction mechanism of Boc-PEG4-C2-NHS ester with a primary amine.





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Caption: General experimental workflow for bioconjugation with **Boc-PEG4-C2-NHS ester**.



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